molecular formula C9H13NO B583721 4-(2-Methoxyethyl)aniline-d3 CAS No. 1794828-69-5

4-(2-Methoxyethyl)aniline-d3

Cat. No.: B583721
CAS No.: 1794828-69-5
M. Wt: 154.227
InChI Key: LGBFKALRQPQBJJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethyl)aniline-d3 is a selectively deuterated aniline derivative intended for research use only. As a stable isotopically labeled compound, its primary value lies in its use as an internal standard in quantitative mass spectrometry-based assays, helping to improve analytical accuracy and reliability. It also serves as a key synthetic building block in the development of novel deuterated compounds for various life science and materials research applications. The deuterium atoms incorporated at specific molecular sites provide distinct spectroscopic properties. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on isotopic purity and chemical purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Source: Supplier Product Page

Properties

CAS No.

1794828-69-5

Molecular Formula

C9H13NO

Molecular Weight

154.227

IUPAC Name

4-[2-(trideuteriomethoxy)ethyl]aniline

InChI

InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3/i1D3

InChI Key

LGBFKALRQPQBJJ-FIBGUPNXSA-N

SMILES

COCCC1=CC=C(C=C1)N

Synonyms

4-(2-Methoxyethyl-d3)benzenamine;  p-2-(Methoxy-d3)ethylaniline;  1-(Methoxy-d3)-2-(4-aminophenyl)ethane;  4-(2-Methoxyethyl-d3)phenylamine;  p-(2-Methoxyethyl-d3)aniline; 

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 2 Methoxyethyl Aniline D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Organic Synthesis

The targeted insertion of deuterium into organic molecules is a critical technique in various scientific fields, including mechanistic studies, pharmaceutical development, and materials science. chem-station.com Site-specific deuteration allows for the precise study of kinetic isotope effects, the elucidation of reaction pathways, and the enhancement of a drug's metabolic profile. chem-station.comsnnu.edu.cn General strategies for achieving site-specific deuterium incorporation can be broadly categorized into two main approaches: a "bottom-up" synthesis using deuterated building blocks or a "late-stage" functionalization where deuterium is introduced into a pre-existing molecular scaffold. acs.orgnih.gov

Key methods for site-specific deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This is one of the most common and efficient methods, involving the exchange of C-H bonds with C-D bonds, often catalyzed by transition metals or acids/bases. snnu.edu.cnnih.gov

Reductive Deuteration: This involves the reduction of a functional group, such as a carbonyl, alkene, or alkyne, using a deuterium-donating reagent. researchgate.netcas.cn

Addition Reactions: The addition of deuterium-containing reagents, such as CD3Li, across multiple bonds. acs.orgnih.gov

Dehalogenation: The reductive removal of a halogen and its replacement with a deuterium atom.

The choice of strategy depends on the target molecule's structure, the desired position of the deuterium label, and the required isotopic purity. acs.orgnih.gov For complex molecules, a de novo or total synthesis approach can offer greater flexibility in installing deuterium atoms at specific sites. acs.org

Precursor Synthesis and Functional Group Transformations for 4-(2-Methoxyethyl)aniline Scaffold

The synthesis of the non-deuterated backbone, 4-(2-Methoxyethyl)aniline, is the foundational step before the incorporation of deuterium. Several synthetic routes can be envisaged for this precursor, typically starting from commercially available materials.

One plausible route begins with 4-aminophenol (B1666318) .

N-Protection: The amino group of 4-aminophenol is first protected, for example, as an acetyl group to form acetaminophen (B1664979) (paracetamol).

Williamson Ether Synthesis: The protected compound is then subjected to a Williamson ether synthesis with a 2-haloethyl methyl ether (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether) under basic conditions to form the methoxyethyl ether linkage.

Deprotection: The protecting group on the nitrogen is then removed, typically by acid or base hydrolysis, to yield the target precursor, 4-(2-methoxyethyl)aniline.

An alternative strategy starts from 4-(2-methoxyethyl)phenol (B22458) .

Nitration: The phenol (B47542) can be nitrated to introduce a nitro group onto the aromatic ring, primarily at the position ortho to the hydroxyl group. Subsequent separation of isomers would be necessary.

Reduction: The nitro group is then reduced to an amine. However, this route is complicated by the directing effects of the substituents.

A more direct approach involves the alkylation of a suitable aniline (B41778) derivative . For instance, starting with p-nitroaniline, one could perform an N-alkylation with a 2-methoxyethyl halide, followed by reduction of the nitro group. However, controlling N-alkylation can be challenging. A more common industrial approach for similar structures involves the reaction of a phenol with an appropriate amine or the reduction of a nitroaromatic compound. For example, the synthesis of the related compound 4-(2-methoxyethyl)phenol often involves the reduction of α-methoxy-4-hydroxyacetophenone. googleapis.com

Deuteration Techniques for Amine and Alkyl Moieties in the 4-(2-Methoxyethyl)aniline-d3 Structure

To synthesize this compound, the deuterium atoms are incorporated into the methoxyethyl group. Specifically, the "-d3" designation implies deuteration of the terminal methyl group (-OCD3). This requires a synthetic strategy where a deuterated C1 source is introduced.

A logical approach involves modifying the precursor synthesis:

Start with a protected 4-aminophenol.

React it via Williamson ether synthesis with a deuterated alkylating agent, such as 2-bromoethyl methyl-d3 ether (BrCH2CH2OCD3) or 2-chloroethyl methyl-d3 ether (ClCH2CH2OCD3) .

Deprotect the amine to yield the final product, this compound.

The key challenge lies in the preparation of the deuterated alkylating agent. This can be synthesized from ethylene (B1197577) glycol, first converting it to 2-methoxyethanol (B45455) using a deuterated methyl source (e.g., CD3I or (CD3)2SO4), and then halogenating the alcohol.

Alternative strategies could involve late-stage deuteration, although achieving site-selectivity on the terminal methyl group would be difficult. The following subsections discuss general deuteration techniques that could be adapted for this or related syntheses.

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions

H/D exchange is a powerful method for introducing deuterium, often using D2O as an inexpensive deuterium source. rroij.com These reactions can be catalyzed by acids, bases, or transition metals. nih.govfigshare.com

Acid-Catalyzed Exchange: Strong deuterated acids like CF3COOD can be used to deuterate aromatic rings. nih.gov The selectivity is influenced by the electronic properties and basicity of the aniline substrate. For anilines, deuteration typically occurs at the ortho and para positions relative to the amino group. nih.gov This method is less suitable for deuterating the alkyl side chain.

Metal-Catalyzed Exchange: Transition metals, particularly from the platinum group (Pd, Pt, Rh, Ru, Ir), are effective catalysts for H/D exchange. mdpi.com Palladium on carbon (Pd/C), in combination with aluminum and D2O, has been shown to effectively deuterate anilines. mdpi.com Notably, for 4-ethylaniline, this system provides excellent deuterium enrichment at the benzylic-CH2 position under mild conditions. mdpi.com While this highlights the potential for side-chain deuteration, targeting the terminal methyl group selectively remains a significant challenge with this method. Microwave-assisted, platinum-catalyzed exchange has also been shown to deuterate aliphatic positions. figshare.com

Reductive Deuteration Approaches

Reductive deuteration involves the use of a deuterated reducing agent to convert a functional group, thereby incorporating deuterium. researchgate.netnih.gov This is a highly effective method for creating specific C-D bonds.

A potential, albeit lengthy, reductive strategy for this compound could involve:

Start with 4-hydroxyacetophenone.

Reduce the ketone using a deuterated reagent like sodium borodeuteride (NaBD4) to form 4-(1-hydroxyethyl-d1)phenol.

Convert the resulting secondary alcohol to a leaving group (e.g., tosylate or bromide).

Perform a Williamson ether synthesis using sodium methoxide-d3 (NaOCD3).

Nitrate the aromatic ring, followed by reduction to the amine.

A more direct method uses samarium(II) iodide (SmI2) and D2O for the reductive deuteration of acyl chlorides to α,α-dideuterio alcohols, a process noted for its excellent functional group tolerance and high deuterium incorporation. mdpi.com Similarly, ketones can be reductively deuterated to α-deuterated alcohols using magnesium and D2O. cas.cn These methods could be incorporated into a multi-step synthesis but are not ideal for introducing a -OCD3 group. The most practical reductive approach remains the use of a deuterated building block in a convergent synthesis.

Catalytic Transfer Deuteration Methods

Catalytic transfer deuteration is an increasingly popular technique that avoids the use of pressurized D2 gas by employing easy-to-handle liquid or solid deuterium donors. bohrium.comresearchgate.net Common donors include deuterated alcohols (e.g., isopropanol-d8), deuterated silanes, or D2O. bohrium.comnih.gov

Copper-Catalyzed Reactions: Copper catalysts have been used for the transfer hydrodeuteration of alkynes and alkenes. These methods can achieve high regioselectivity, for instance, by precisely deuterating the benzylic position of aryl alkanes derived from aryl alkynes. nih.govacs.org

Iridium-Catalyzed Reactions: Iridium complexes are also effective for transfer deuteration, using D2O as the deuterium source. bohrium.com

While powerful, these methods are primarily designed for the deuteration of C-C multiple bonds or specific C-H bonds adjacent to activating groups. Applying them to selectively deuterate the terminal methyl group of a methoxyethyl side chain on an aniline scaffold is not straightforward and would likely require a custom-designed precursor.

Isotopic Purity Assessment and Confirmation of Deuterium Position

After synthesis, it is crucial to verify the isotopic purity (%D incorporation) and confirm the location of the deuterium atoms within the molecule. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a rapid and sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the mass spectrum, one can observe the distribution of isotopologues (e.g., d0, d1, d2, d3). The relative abundance of the peak corresponding to the desired deuterated compound (M+3 for d3) versus the non-deuterated (M) and partially deuterated (M+1, M+2) species allows for the calculation of isotopic enrichment. rsc.orgrsc.org

Table 1: Example of Isotopic Purity Calculation using HR-MS Data

Isotopologue Measured m/z Peak Area Relative Abundance (%)
d0 (C10H15NO) 165.1154 1,000 0.5
d1 166.1216 3,000 1.5
d2 167.1279 6,000 3.0
d3 (C10H12D3NO) 168.1342 190,000 95.0
Total 200,000 100.0

This table is illustrative. The isotopic purity is calculated as the percentage of the desired isotopologue's peak area relative to the sum of all relevant isotopologue peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for confirming the exact position of deuterium labels. cdnsciencepub.com

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in integration. youtube.com For this compound, the singlet corresponding to the -OCH3 protons would be absent.

¹³C NMR: The carbon atom bonded to deuterium will show a characteristic multiplet due to ¹³C-D coupling and will be shifted slightly upfield compared to its non-deuterated counterpart (an effect known as the isotope shift). cdnsciencepub.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal will appear at the chemical shift corresponding to the deuterated position, providing unambiguous confirmation. sigmaaldrich.com For highly enriched compounds, ²H NMR is an excellent tool for both structural verification and quantitative analysis. sigmaaldrich.com

2D NMR: Techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton and carbon signals. The absence of a cross-peak for a specific carbon confirms its deuteration. cdnsciencepub.com

Table 2: Analytical Techniques for Characterization of this compound

Technique Purpose Expected Observation for this compound
HR-MS Isotopic Purity A molecular ion peak corresponding to the d3 mass; relative abundances of d0, d1, d2 isotopologues are minimal. rsc.orgnih.gov
¹H NMR Positional Confirmation Absence of the singlet signal for the methoxy (B1213986) (-OCH3) protons around 3.3-3.4 ppm. youtube.com
¹³C NMR Positional Confirmation The signal for the methoxy carbon (-OCD3) will appear as a multiplet and be shifted slightly upfield.

| ²H NMR | Direct Detection | A single resonance in the region expected for a methoxy group, confirming the presence and chemical environment of the deuterium. sigmaaldrich.com |

Advanced Analytical Method Development and Validation Utilizing 4 2 Methoxyethyl Aniline D3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of deuterated internal standards like 4-(2-Methoxyethyl)aniline-d3 significantly enhances its quantitative capabilities. clearsynth.com Stable isotope-labeled internal standards are considered ideal because their physical and chemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures they behave alike during sample preparation, extraction, and chromatographic separation, which is vital for accurate quantification. researchgate.nettexilajournal.com

The key advantage of using a deuterated standard is that it can be easily distinguished from the non-deuterated analyte by the mass spectrometer due to the mass difference between deuterium (B1214612) and hydrogen. clearsynth.com This distinction allows the internal standard to compensate for variations in sample preparation and matrix effects, where other compounds in a complex sample might interfere with the analysis. clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, researchers can achieve highly accurate and precise quantification. clearsynth.comtexilajournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for quantifying trace levels of compounds in complex mixtures. The use of deuterated internal standards, such as this compound, is integral to developing robust and reliable LC-MS/MS methods. texilajournal.comspringernature.com These standards are particularly valuable in fields like pharmaceutical and environmental analysis. clearsynth.com

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography. As the analyte and its deuterated internal standard elute from the chromatography column at nearly the same time, they enter the mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity. nih.govfrag-den-staat.de In MRM, a specific precursor ion for both the analyte and the internal standard is selected and fragmented, and then a specific product ion for each is monitored. nih.gov This process minimizes interferences and enhances the signal-to-noise ratio.

The development of LC-MS/MS methods for aromatic amines, a class of compounds to which 4-(2-Methoxyethyl)aniline belongs, often involves derivatization to improve chromatographic properties and ionization efficiency. researchgate.netmdpi.com For instance, derivatization with aniline (B41778) has been used for the quantification of short-chain fatty acids, where ¹³C-aniline served as the labeling agent for the internal standard. plos.org Regardless of the specific sample preparation, the consistent ratio of the analyte to its deuterated standard across a range of concentrations forms the basis of the calibration curve, enabling precise quantification. texilajournal.comspringernature.com

Table 1: Representative LC-MS/MS Parameters for Aromatic Amine Analysis

ParameterSetting
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

This table presents typical parameters and does not represent data for one specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique where deuterated internal standards are invaluable. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For aromatic amines, GC-MS methods often require a derivatization step to increase the volatility and thermal stability of the analytes. nih.govcoresta.org

In a manner similar to LC-MS/MS, this compound would be added to a sample before preparation. Following extraction and derivatization, the sample is injected into the gas chromatograph. The analyte and the deuterated standard, having very similar chromatographic properties, travel through the column at nearly the same rate. The mass spectrometer then detects both compounds, and the ratio of their peak areas is used for quantification. The use of deuterated analogues as internal standards in GC-MS analysis of aromatic amines has been shown to yield accurate and precise results, with reported interday precision of 3-10% and accuracy of 97-100%. nih.gov

Table 2: Example GC-MS Conditions for Derivatized Aromatic Amines

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Injector Temperature 280 °C
Oven Program 60 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Full Scan

This table presents typical parameters and does not represent data for one specific analysis.

High-Resolution Mass Spectrometry for Isotope Tracing and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is extremely useful for determining the elemental composition of a molecule. nih.gov When used with deuterated standards like this compound, HRMS is a powerful tool for isotope tracing and identifying unknown metabolites. nih.govfrontiersin.org

In metabolite identification studies, a biological system is exposed to a non-deuterated drug, and samples are spiked with the deuterated standard. frontiersin.org The HRMS can easily distinguish between the parent drug and its potential metabolites by looking for specific mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation). The deuterated standard helps to confirm that the detected signals are true metabolites and not background noise, as metabolites will appear as singlets, while the standard will have a distinct isotopic pattern. frontiersin.org

Furthermore, HRMS can be used to determine the isotopic purity of a deuterated compound by precisely measuring the relative abundance of its isotopologues (molecules that differ only in their isotopic composition). nih.govccspublishing.org.cnresearchgate.net This is critical for ensuring the quality of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules. studymind.co.uk For isotopically labeled compounds like this compound, NMR is used to confirm the location and extent of deuterium incorporation. epj-conferences.org

The presence of deuterium in a molecule causes characteristic changes in both proton (¹H) and carbon (¹³C) NMR spectra. cdnsciencepub.com These changes not only verify the success of the deuteration process but can also be used for quantitative analysis.

Deuterium NMR (²H NMR) for Isotopic Content and Location

Deuterium NMR (²H NMR) directly observes the deuterium nuclei in a molecule. sigmaaldrich.com This technique is highly effective for confirming the presence of deuterium and determining its specific location within the molecular structure. rug.nloup.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, making spectral assignment straightforward. sigmaaldrich.com

For this compound, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms on the methoxy (B1213986) group. The integration of this signal, relative to a known standard, can provide a quantitative measure of the deuterium content (isotopic enrichment) at that specific site. This is a direct and unambiguous way to verify the isotopic labeling of the compound. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR) with Deuterium-Induced Shifts for Quantification

In ¹³C NMR spectroscopy, the presence of a deuterium atom on or near a carbon atom causes a small shift in that carbon's resonance, known as a deuterium-induced isotope shift. nih.govnih.gov This effect can be used for both structural confirmation and quantification. researchgate.net

A carbon directly bonded to a deuterium atom will typically show a multiplet in a proton-decoupled ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding carbon in the non-deuterated compound. cdnsciencepub.com Carbons that are two or three bonds away from the deuterium atom also experience smaller, but often measurable, upfield shifts. cdnsciencepub.com

For this compound, the carbon of the methoxy group would show a significant upfield shift and splitting. By comparing the integrals of the signals for the deuterated and any residual non-deuterated species in the ¹³C spectrum, it is possible to quantify the level of deuterium incorporation. nih.govnih.gov This method is particularly useful when analyzing complex mixtures or when site-specific deuteration levels need to be determined. researchgate.net

Comprehensive Method Validation Protocols for Deuterated Internal Standards

The validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. When employing deuterated internal standards, such as this compound, specific validation protocols are necessary to address the unique characteristics of these labeled compounds. These protocols are designed to rigorously assess the performance of the method and the suitability of the deuterated internal standard.

Assessment of Linearity, Accuracy, and Precision

A cornerstone of method validation is the assessment of linearity, accuracy, and precision. resolian.comstanford.edu This ensures that the analytical method can produce results that are directly proportional to the concentration of the analyte over a specified range, and that these results are both close to the true value and reproducible.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. resolian.com For methods utilizing this compound as an internal standard, linearity is typically evaluated by preparing a series of calibration standards at a minimum of five different concentration levels. europa.eu The response ratio (analyte peak area / internal standard peak area) is then plotted against the known concentration of the analyte. The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99. For example, a validated HPLC-MS method for olmesartan (B1677269) using a deuterated internal standard demonstrated linearity over a range of 5-2500 ng/mL. nih.gov Similarly, a method for venetoclax (B612062) using a deuterated standard was linear from 10.0 to 10000.0 pg/mL with an r² ≥ 0.9997. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The acceptance criterion for accuracy is often within ±15% of the nominal value (or ±20% at the lower limit of quantification, LLOQ). stanford.edu For instance, a method for venetoclax showed accuracy percentages between 96.3% and 100.4%. researchgate.net

Precision evaluates the degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The acceptance limit for precision is generally an RSD of ≤15% (or ≤20% at the LLOQ). stanford.edu In the validation of a venetoclax assay, intra-day and inter-day precision were within 5.7% to 7.7% and 5.95% to 8.5%, respectively. researchgate.net

The following interactive table summarizes typical validation parameters and acceptance criteria for methods using deuterated internal standards.

Evaluation of Matrix Effects and Compensation by Deuterated Internal Standards

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a significant challenge in mass spectrometry-based bioanalysis. scioninstruments.com Deuterated internal standards like this compound are widely used to compensate for these effects. clearsynth.comtandfonline.com The underlying principle is that the deuterated standard, being chemically and physically similar to the analyte, will experience the same degree of ionization suppression or enhancement, thus allowing for accurate quantification through the use of response ratios. wuxiapptec.com

The evaluation of matrix effects is a critical component of method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The internal standard is used to normalize these responses. An ideal deuterated internal standard will co-elute with the analyte, ensuring that both are subjected to the same matrix environment. However, the deuterium isotope effect can sometimes cause a slight retention time shift between the analyte and the deuterated internal standard, which may lead to differential matrix effects. wuxiapptec.com

Studies have shown that stable isotope-labeled internal standards can effectively compensate for matrix effects, leading to improved accuracy and precision. lcms.cz For example, the use of a deuterated internal standard for the analysis of pesticides in different cannabis matrices helped to resolve issues of quantitative accuracy caused by matrix variations. lcms.cz

The following table illustrates a hypothetical scenario of matrix effect evaluation.

Stability Considerations for Deuterium Labels in Analytical Matrices and Conditions

The stability of the deuterium label on an internal standard is paramount for accurate quantification. acanthusresearch.com Loss or exchange of deuterium atoms with protons from the solvent or matrix can compromise the integrity of the internal standard, leading to inaccurate results. acanthusresearch.com Therefore, a thorough evaluation of the stability of the deuterated internal standard under various analytical conditions is a critical part of method validation.

Key stability assessments include:

Freeze-thaw stability: Evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing.

Bench-top stability: Assesses the stability at room temperature for a period that mimics the sample handling time.

Autosampler stability: Determines the stability of the processed samples in the autosampler.

Long-term storage stability: Evaluates the stability of the analyte and internal standard in the matrix at the intended storage temperature over a prolonged period.

The position of the deuterium label within the molecule is crucial for its stability. acanthusresearch.com Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be susceptible to exchange. acanthusresearch.com For this compound, the deuterium atoms are on the methoxy group, which is generally considered a stable position. However, it is still essential to experimentally verify the stability during method validation. For instance, a study on venetoclax found it to be stable throughout freeze-thaw cycles and bench-top stability studies. researchgate.net

The following table provides an example of stability data for a hypothetical analyte and its deuterated internal standard.

Selectivity and Specificity for Target Analyte and Deuterated Analogues

Selectivity and specificity are crucial for ensuring that the analytical method can differentiate and quantify the target analyte without interference from other components in the sample, including the deuterated internal standard itself. resolian.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. resolian.com In the context of using this compound, this means demonstrating that there is no interference from endogenous matrix components at the retention times of the analyte and the internal standard. This is typically evaluated by analyzing blank matrix samples from multiple sources.

Selectivity refers to the ability to distinguish between the analyte and other substances, including the internal standard. europa.eu For mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM). The mass difference between the analyte and its deuterated analogue should be sufficient to prevent cross-talk, which is the interference of the signal of one compound in the mass channel of the other. tandfonline.com A mass difference of at least 3 Da is generally recommended. tandfonline.com

The chromatographic separation of the analyte and its deuterated internal standard is also a factor in selectivity. While co-elution is desirable for matrix effect compensation, complete chromatographic resolution is not always necessary if the mass spectrometer can adequately distinguish between the two compounds.

Application of 4 2 Methoxyethyl Aniline D3 in Mechanistic Metabolism Studies

In Vitro Metabolic Stability and Biotransformation Assays Utilizing Deuterium (B1214612) Labeling

In vitro metabolic stability assays are crucial for predicting a drug's half-life in the body. These assays, typically using liver microsomes or hepatocytes, quantify the rate at which a compound is metabolized by drug-metabolizing enzymes. nih.gov The introduction of deuterium at a metabolically active site can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).

Deuterium labeling, as with 4-(2-Methoxyethyl)aniline-d3 where the label is on the methoxyethyl group, can enhance metabolic stability if that position is a primary site of enzymatic attack (e.g., O-demethylation). ntnu.no The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes like cytochrome P450 (CYP) to break. acs.org This reduced rate of metabolism can be quantified in biotransformation assays, providing valuable data for drug design. By comparing the metabolic rate of the deuterated compound to its non-deuterated counterpart, researchers can pinpoint metabolic liabilities and strategically modify the molecule to improve its pharmacokinetic properties. nih.gov

Table 1: Illustrative Metabolic Stability of an Aniline (B41778) Derivative and its Deuterated Analog in Human Liver Microsomes

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Primary Metabolic Reaction
4-(2-Methoxyethyl)aniline 25 27.7 O-demethylation
This compound 75 9.2 N-acetylation

This table presents hypothetical data to illustrate the potential impact of deuterium labeling on metabolic stability. The increased half-life for the d3-analog suggests that O-demethylation is a primary metabolic pathway, which is slowed by the deuterium substitution.

Elucidation of Metabolic Pathways and Identification of Metabolite Structures through Isotope Tracing

Isotope tracing is a powerful method for identifying the full spectrum of metabolites produced from a parent drug. springernature.com When this compound is incubated with a metabolically active system, the resulting metabolites retain the deuterium label, creating a unique isotopic signature. In mass spectrometry (MS) analysis, metabolites derived from the drug will appear as ion pairs: one for the unlabeled metabolite (if a mix is used or from exchange) and one for the labeled metabolite, separated by a specific mass difference corresponding to the number of deuterium atoms. nih.govfrontiersin.org

This "isotope doublet" pattern makes it significantly easier to distinguish drug-related material from the vast number of endogenous compounds present in a biological sample. biorxiv.org It allows for the confident identification of products from various metabolic reactions, such as oxidation, hydroxylation, and conjugation (e.g., glucuronidation or sulfation), which are common biotransformation pathways for aniline compounds. mdpi.comslideshare.net By analyzing the mass shift and fragmentation patterns, the precise structure of each metabolite can be elucidated, providing a complete map of the drug's metabolic fate. biorxiv.org

Table 2: Predicted Metabolites of this compound and their Mass Spectrometry Signatures

Putative Metabolite Biotransformation Pathway Expected Mass Shift (Da) from Unlabeled Analog
4-(2-Hydroxyethyl)aniline-d2 O-demethylation +2
N-Acetyl-4-(2-methoxyethyl)aniline-d3 N-acetylation +3
This compound N-glucuronide Glucuronidation +3
5-(2-Methoxyethyl)aniline-d3-2-ol Aromatic Hydroxylation +3

This table shows hypothetical metabolites of this compound. The mass shift confirms the origin of the metabolite from the deuterated parent drug, simplifying its identification in complex biological matrices.

Kinetic Characterization of Drug-Metabolizing Enzymes Involved in Aniline Biotransformation

Understanding which enzymes are responsible for a drug's metabolism is critical for predicting drug-drug interactions. The biotransformation of aniline and its derivatives is often carried out by various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. slideshare.netmdpi.com Kinetic studies are performed to characterize the interaction between a drug and these enzymes, determining key parameters like the Michaelis constant (Km), which reflects substrate affinity, and the maximum reaction velocity (Vmax). tandfonline.com

Using this compound allows for detailed investigation of the kinetics of specific metabolic pathways. By comparing the Km and Vmax for the formation of a particular metabolite from the deuterated versus the non-deuterated parent compound, researchers can calculate the kinetic isotope effect for that specific enzymatic reaction. A significant KIE provides strong evidence that the C-H bond cleavage at the labeled position is the rate-limiting step in the formation of that metabolite. This information helps to pinpoint which specific enzymes (e.g., CYP2D6, CYP3A4) are the primary drivers of the drug's clearance.

Table 3: Hypothetical Kinetic Parameters for O-demethylation of an Aniline Derivative by Human CYP Isozymes

Enzyme Substrate Km (µM) Vmax (pmol/min/mg protein)
CYP2D6 4-(2-Methoxyethyl)aniline 15 250
CYP2D6 This compound 18 85
CYP3A4 4-(2-Methoxyethyl)aniline 50 120
CYP3A4 This compound 55 115

This hypothetical data illustrates how deuterium labeling can affect enzyme kinetics. The pronounced decrease in Vmax for CYP2D6 with the deuterated substrate suggests it is highly sensitive to the isotope effect at the methoxyethyl group, indicating this enzyme is a primary catalyst for O-demethylation and that this step is rate-limiting.

Quantitative Approaches to Metabolic Flux Analysis Using Stable Isotopes

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (or fluxes) of reactions within a metabolic network. nih.govembopress.org While traditionally used for central metabolism, the principles of MFA are increasingly applied to xenobiotic metabolism to understand the dynamic distribution of a drug through its various biotransformation pathways. frontiersin.orgcreative-proteomics.com

Table 4: Example of Relative Metabolic Flux Distribution for an Aniline Derivative

Metabolic Pathway Measured Flux (Relative %) Key Enzyme Family
O-demethylation 65% Cytochrome P450 (CYP)
N-acetylation 25% N-acetyltransferase (NAT)
Glucuronidation 8% UDP-glucuronosyltransferase (UGT)
Other 2% Various

Utilization of 4 2 Methoxyethyl Aniline D3 in Preclinical Pharmacokinetic Research Methodologies

Integration as an Internal Standard in Bioanalytical Assays for Analogous Compounds in Preclinical Matrices

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). oup.com An ideal SIL-IS, such as a deuterated version of the analyte, shares near-identical physicochemical properties with the compound of interest. oup.com This allows it to co-elute and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations during sample preparation and analysis. pharmatutor.org This normalization is crucial for correcting the "matrix effect," where components in biological samples like plasma or urine can suppress or enhance the analyte's signal, leading to inaccurate quantification. pharmatutor.org Regulatory bodies often recommend or prefer the use of SIL-IS to ensure robust and reliable data for pharmacokinetic studies. pharmatutor.org However, no published methods were found that specifically name 4-(2-Methoxyethyl)aniline-d3 as an internal standard for any analogous compound.

Methodologies for Assessing Absorption, Distribution, and Excretion (ADME) in Preclinical Models

ADME studies are fundamental to drug discovery, providing critical information on a drug candidate's journey through a biological system. impactfactor.org These studies investigate how a drug is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and finally excreted from the body. impactfactor.orgnih.gov Deuterium-labeled compounds can be valuable in these assessments. For instance, they can be used to trace the metabolic fate of a drug, as the deuterium (B1214612) label creates a distinct mass signature that allows metabolites to be identified by mass spectrometry. While the principles of using deuterated molecules in ADME profiling are well-documented, there is no specific information available in the literature detailing the use of this compound in preclinical ADME models.

Quantitative Analysis of Parent Compounds and Metabolites in Biological Matrices for Pharmacokinetic Parameter Determination

Accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is essential for determining key pharmacokinetic (PK) parameters like peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). LC-MS/MS is the predominant technology for this purpose due to its high sensitivity and specificity. The methodology relies on creating a calibration curve from known concentrations of the analyte and using an internal standard to ensure precision and accuracy. A deuterated internal standard is the gold standard for these quantitative assays. pharmatutor.org Without specific studies utilizing this compound, it is not possible to provide data tables or detailed findings related to its application in determining the pharmacokinetic parameters of any specific parent compound.

Bioanalytical Methodologies for Investigating Drug-Drug Interactions (DDIs) with Deuterated Probes

Drug-drug interactions (DDIs) can significantly alter a drug's efficacy and safety profile. Many DDIs occur when one drug inhibits or induces the activity of metabolic enzymes, such as the Cytochrome P450 (CYP) family, that are responsible for breaking down another drug. In vitro and in vivo studies are conducted to assess this risk. Deuterated compounds can be used as probes in "cocktail" studies, where multiple CYP-specific substrates are administered simultaneously to assess the metabolic activity of several enzymes at once. The use of deuterated probes can help avoid analytical interference between the different compounds and their metabolites. There is currently no evidence in the public domain to suggest that this compound has been used as a specific probe in DDI investigations.

Investigation of Isotope Effects and Reaction Mechanisms with 4 2 Methoxyethyl Aniline D3

Primary and Secondary Kinetic Isotope Effects (KIE) in Chemical Reactions Involving Aniline (B41778) Derivatives

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), expressed as KIE = kL/kH. wikipedia.org KIEs are categorized as primary or secondary, depending on the location of the isotopic label relative to the bond being altered in the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For hydrogen isotopes, the replacement of hydrogen with deuterium (B1214612) typically results in a normal PKIE (kH/kD > 1), often in the range of 6–10, because the C-H bond has a higher zero-point energy and is more easily broken than the stronger C-D bond. wikipedia.org In reactions involving aniline derivatives, a primary KIE is often indicative of a proton transfer step being rate-limiting. For instance, in the anilinolysis of O-aryl methyl phosphonochloridothioates, primary normal KIEs (kH/kD = 1.03–1.30) were observed with strongly basic anilines, suggesting a concerted mechanism involving frontside nucleophilic attack where the N-H bond is partially broken in the transition state. rsc.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs but provide crucial information about changes in the steric environment or hybridization at the labeled position during the reaction. wikipedia.orgprinceton.edu

α-Secondary KIEs: Isotopic substitution at a carbon atom undergoing a change in hybridization. A change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). princeton.edu

β-Secondary KIEs: Isotopic substitution at a carbon adjacent to the reacting center. These effects are often associated with hyperconjugation.

In studies of nucleophilic substitution reactions with deuterated anilines, both primary and secondary isotope effects have been reported. The reaction of various substituted anilines with dicyclohexyl phosphinic chloride, for example, showed secondary inverse KIEs (kH/kD < 1), consistent with a concerted Sₙ2 mechanism involving a backside attack. researchgate.net The magnitude of these inverse KIEs increased as the aniline nucleophile became more basic. researchgate.net Conversely, in the reaction of anilines with O-aryl methyl phosphonochloridothioates, a switch from primary normal KIEs for basic anilines to large secondary inverse KIEs (kH/kD = 0.367–0.567) for weakly basic anilines indicated a change in mechanism from a concerted frontside attack to a stepwise process with rate-limiting leaving group expulsion. rsc.org

A study on the reaction of N,N-dimethylaniline and its deuterated analog with methyl p-toluenesulfonate measured the temperature dependence of the secondary deuterium isotope effect. cdnsciencepub.com The results suggested that the isotope effect arises from a difference in the enthalpies of activation, influenced by steric interactions as the nitrogen atom changes towards a more crowded tetrahedral structure in the transition state. cdnsciencepub.com

Reaction SystemAniline Substituent (X)Type of KIEObserved kH/kDProposed Mechanism/InterpretationReference
Anilinolysis of O-aryl methyl phosphonochloridothioates4-MeO, 4-Me, HPrimary Normal1.03–1.30Concerted, frontside attack with H-bonded TS. rsc.org
Anilinolysis of O-aryl methyl phosphonochloridothioates4-Cl, 3-Cl, 3-NO₂Secondary Inverse0.367–0.567Stepwise, rate-limiting leaving group expulsion. rsc.org
Anilinolysis of O-aryl methyl phosphonochloridothioates3-ClSecondary Inverse0.673Concerted Sₙ2 mechanism. researchgate.net
Anilinolysis of O-aryl methyl phosphonochloridothioates4-MeOPrimary Normal1.10Concerted Sₙ2 with increased frontside attack. researchgate.net
Quaternization of N,N-dimethylaniline with methyl p-toluenesulfonateH (on methyl groups)Secondary Inverse~0.88 (at 51°C)Steric effect due to change toward tetrahedral N in TS. cdnsciencepub.com
Rh(I)-Catalyzed C-H functionalization of aniline derivativesH (on aromatic ring)Inverse---C-C bond-formation as the rate-determining step. nih.gov

Application of Deuterium Labeling for Elucidating Organic Reaction Mechanisms

Deuterium labeling is a fundamental technique for unraveling the step-by-step pathways of organic reactions. researchgate.netrsc.org By strategically placing deuterium atoms in a reactant molecule, chemists can trace the fate of specific atoms, identify which bonds are broken, and gain insight into the timing of these events. unam.mxchem-station.com

One of the most common applications is distinguishing between different possible mechanisms. For example, in electrophilic aromatic substitution, the deuteration of an aromatic ring using a labeled acid like D₂SO₄ can demonstrate the reversible nature of the sigma-complex formation. youtube.com The observation of a kinetic isotope effect in the tricyanovinylation of dimethylaniline provided evidence consistent with a specific proposed mechanism involving a charge-transfer complex. osti.gov

Deuterium labeling is also invaluable for studying rearrangements and complex multi-step reactions. In the biosynthesis of terpenes, substrates labeled with deuterium at specific positions have been used to elucidate the stereochemistry of proton elimination steps and to track methyl migrations during cyclization, providing a detailed picture of the reaction cascade. nih.gov Similarly, late-stage hydrogen isotope exchange, often catalyzed by transition metals like palladium or iridium, allows for the incorporation of deuterium into complex molecules, which is useful for studying metabolic pathways. acs.orgjst.go.jp

The synthesis of specifically deuterated amines has been developed to probe reaction kinetics and mechanisms. rsc.org For instance, a versatile method for preparing amines selectively deuterated at the α and/or β positions allows for detailed studies of reactions involving these molecules. rsc.org In the context of aniline chemistry, the use of deuterated trifluoroacetic acid has been shown to be an effective method for H-D exchange on the aromatic ring of various anilines and acetanilides, with the efficiency depending on the electronic properties of the substituents. researchgate.net This labeling can then be used to study subsequent reactions of the aniline derivative.

Computational Chemistry Approaches (e.g., DFT) in Modeling Kinetic Isotope Effects and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental studies of kinetic isotope effects. numberanalytics.comresearchgate.net DFT allows for the calculation of molecular geometries, vibrational frequencies, and energies for reactants, products, and, most importantly, transition states (TS). rsc.orgbeilstein-journals.org By modeling these properties for both the light (H) and heavy (D) isotopologues, a theoretical KIE can be calculated and compared directly with experimental values. researchgate.netrsc.org

This combined experimental-theoretical approach is exceptionally powerful for several reasons:

Validating Mechanisms: If the computed KIE for a proposed mechanism matches the experimental KIE, it provides strong support for that pathway. Discrepancies can help refute a proposed mechanism or suggest that other factors, such as quantum tunneling, are at play. researchgate.netnumberanalytics.com

Characterizing Transition States: DFT calculations provide detailed structural and energetic information about the transition state, which is transient and cannot be observed directly. beilstein-journals.orgwpunj.edu For example, DFT studies on the Bamberger rearrangement of N-phenylhydroxylamine challenged the long-held belief of a nitrenium ion intermediate, instead proposing a new mechanism involving an aniline dication-like transition state. beilstein-journals.orgwpunj.edu

Dissecting Complex Reactions: In catalytic cycles or multi-step reactions, the experimental KIE may be a composite of effects from several steps. DFT can calculate the KIE for each individual step, helping to identify the rate-determining step. researchgate.net

Recent studies have highlighted the importance of using high-level basis sets and including solvent models for accurate KIE predictions. A re-examination of the Swern oxidation mechanism showed that an earlier mismatch between computed and experimental KIEs was due to basis-set effects, not a failure of transition state theory as originally proposed. rsc.orgrsc.org DFT calculations have also been used to study the chlorination of aniline, confirming that substitution occurs preferentially at the ortho and para positions and identifying the rate-limiting step of the reaction. Furthermore, DFT has been employed to investigate the enantioselectivity of Rh(I)-catalyzed C-H functionalization of aniline derivatives, with the computed inverse KIE supporting the C-C bond formation as the rate-determining step. nih.gov

Stereochemical Course Determination Using Deuterium Probes

Determining the stereochemical outcome of a reaction—whether it proceeds with retention, inversion, or racemization of configuration—is crucial for understanding its mechanism. Deuterium labeling provides a powerful and widely used method for this purpose, creating stereochemical probes that can be analyzed by techniques like NMR spectroscopy. sci-hub.senih.gov

The general strategy involves synthesizing a starting material with a known stereochemistry that includes a deuterium atom at a specific position. After the reaction, the stereochemistry of the product is determined, revealing the stereochemical course of the transformation. A key advantage of this method is that the deuterium atom acts as a "silent" label, minimally perturbing the chemical nature of the reaction while allowing its stereochemical fate to be tracked. nih.gov

This approach has been instrumental in elucidating the mechanisms of many reactions, including those catalyzed by transition metals. For example, deuterium-labeled primary alkyltrifluoroborate reagents were used as stereochemical probes in Pd-catalyzed Suzuki cross-coupling reactions. sci-hub.seacs.org By analyzing the J-coupling constants in the ¹H NMR spectrum of the product, it was determined that the transmetalation step proceeds exclusively with retention of configuration, a finding that contrasts with the behavior of secondary alkylboron reagents. sci-hub.se

In the field of biocatalysis, deuterium labeling is used to unravel the stereochemistry of enzyme-catalyzed reactions. By running a reduction reaction catalyzed by an ene reductase in deuterated water (D₂O), researchers could determine the stereochemistry of the hydrogen addition to the C=C double bond. polimi.it Analysis of the ²H NMR spectrum of the product revealed that two deuterium atoms were incorporated with high stereoselectivity, providing insight into how the substrate binds in the enzyme's active site. polimi.it The concept of prochirality is central to these studies; enzymes can differentiate between two chemically equivalent but spatially distinct protons (e.g., on a CH₂ group), and replacing one with deuterium creates a chiral center, allowing the enzyme's stereochemical preference to be uncovered. tru.ca

Future Directions and Emerging Research Avenues for Deuterated Aromatic Amines in Advanced Research

Advancements in Stereoselective and Chemo-selective Deuterium (B1214612) Labeling Techniques

The precise introduction of deuterium into a molecule is critical for its application. Recent advancements have focused on developing highly selective labeling techniques that control both the specific location (chemo-selectivity) and the three-dimensional orientation (stereo-selectivity) of the deuterium atom.

Chemo-selective Labeling: The ability to deuterate a specific site within a complex molecule without affecting other functional groups is a significant challenge. Late-stage functionalization via C-H activation has emerged as a powerful method for introducing isotopic labels directly into organic molecules. acs.org For aromatic amines, methods using deuterated trifluoroacetic acid (CF3COOD) have been investigated for hydrogen-deuterium (H-D) exchange on the aromatic ring. researchgate.netresearchgate.net These acid-catalyzed methods are often mild and can achieve a high degree of deuteration at room temperature for many aromatic amine derivatives. researchgate.net Another approach involves transition-metal catalysis. Catalysts based on palladium, ruthenium, and iridium are used to facilitate H-D exchange with high efficiency, often using D₂O as an inexpensive and safe deuterium source. mdpi.commdpi.com For example, a Pd/C-Al-D₂O system has been shown to achieve chemo- and regioselective H-D exchange in amino acids and other building blocks. mdpi.com

Stereoselective Labeling: Controlling the stereochemistry of the deuterium label is crucial, especially for chiral drugs where different stereoisomers can have vastly different biological activities. musechem.com Biocatalysis, using enzymes to perform chemical transformations, offers exceptional selectivity. bohrium.com NADH-dependent reductases, coupled with a system to regenerate the deuterated cofactor ([4-²H]-NADH) using D₂O and H₂, can perform asymmetric deuteration of C=O, C=N, and C=C bonds with nearly perfect stereo- and isotopic selectivity under ambient conditions. bohrium.comnih.gov This has been applied to the synthesis of deuterated chiral alcohols and amino acids. bohrium.comwisc.edunih.gov For instance, dual-protein catalysis systems have been developed that can selectively deuterate amino acids at the Cα or both the Cα and Cβ positions with high stereochemical fidelity. wisc.edunih.gov

TechniqueCatalyst/ReagentDeuterium SourceSelectivityKey Features
Acid-Catalyzed H-D Exchange Deuterated Trifluoroacetic Acid (CF3COOD)CF3COODChemo-selectiveMild conditions, suitable for many electron-rich aromatic amines. researchgate.netresearchgate.net
Transition Metal Catalysis Palladium (Pd/C), Ruthenium (Ru), Iridium (Ir)D₂O, D₂ gasChemo- and Regio-selectiveEnables late-stage functionalization and can be tuned for specific positions. acs.orgmdpi.com
Biocatalysis NADH-dependent Reductases, AminotransferasesD₂OStereo- and Chemo-selectiveOffers near-perfect selectivity under mild conditions for producing chiral deuterated compounds. bohrium.comnih.govwisc.edu
Organophotocatalysis Organophotocatalyst + Thiol HAT catalystD₂OChemo-selective (α-position)Metal-free, mild conditions for deuterating the α-position of primary amines. nih.gov

Integration of Deuterated Compounds with Multi-Omics Approaches in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Stable isotope tracing, using compounds like deuterated aromatic amines, is a powerful tool for dissecting these intricate networks. By introducing a labeled compound into a biological system, researchers can track its journey through various metabolic pathways.

The integration of stable isotope labeling with multi-omics platforms—such as metabolomics, proteomics, and transcriptomics—provides a holistic view of cellular function. mdpi.com In metabolomics, deuterated tracers are used to measure metabolic fluxes, which are the rates of biochemical reactions. frontiersin.org This allows for a dynamic assessment of metabolic activity, revealing how pathways adapt to disease states or therapeutic interventions. frontiersin.org For example, deuterated amino acids are used as probes to understand protein structure and metabolism. mdpi.com

Hydrogen-deuterium exchange (HDX) combined with mass spectrometry (HDX-MS) is a key technique in this area. researchgate.net It provides information on the structure and dynamics of proteins by measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in D₂O. acs.org Furthermore, deuterated compounds serve as essential internal standards in quantitative mass spectrometry-based omics studies, ensuring the accuracy and reproducibility of measurements by correcting for variations during sample preparation and analysis. nih.govacs.org The use of deuterated standards, such as 4-(2-Methoxyethyl)aniline-d3, is crucial for accurately quantifying its non-deuterated analogue or related metabolites in complex biological matrices. pharmaffiliates.commitachieve.com

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Isotope Tracing

The widespread adoption of isotope tracing in systems biology and drug discovery has been driven by significant advancements in analytical technology. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary platforms for analyzing isotopically labeled compounds. birmingham.ac.uk

Mass Spectrometry (MS): Modern MS platforms, such as Orbitrap and time-of-flight (TOF) analyzers, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offer the high sensitivity and mass accuracy required to distinguish between different isotopologues (molecules that differ only in their isotopic composition). frontiersin.orgcaltech.edu These platforms can measure the incorporation of stable isotopes into a wide range of metabolites simultaneously. frontiersin.org Recent developments focus on improving data analysis workflows. Software tools like DIMet, IsoCor, and MetaboLab have been created to automate complex tasks such as correcting for natural isotope abundance, calculating fractional labeling, and visualizing pathway data, which significantly increases throughput and reduces analysis time. birmingham.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR provides detailed information about the specific position of the deuterium label within a molecule, which is often not possible with MS alone. birmingham.ac.uk The combination of both MS and NMR provides a comprehensive picture of metabolic networks. birmingham.ac.uk

The frontier of analytical development is in position-specific isotope analysis, which aims to determine the isotopic composition at each atomic position within a molecule. caltech.edu Techniques like fragmenting molecules within the mass spectrometer and analyzing the isotope ratios of the resulting pieces are being developed to achieve this level of detail. caltech.edu

Analytical PlatformKey FeaturesApplication in Isotope Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency for volatile compounds.Analysis of isotopic enrichment in central carbon metabolism, amino acids, and fatty acids. frontiersin.orgbirmingham.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) Versatile for a wide range of polar and non-polar metabolites.Widely used for targeted and untargeted metabolomics, tracking labeled substrates through complex pathways. frontiersin.orgspringernature.com
High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) High mass accuracy and resolution.Distinguishes between isotopologues and provides confident identification of labeled metabolites. caltech.eduspringernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides positional information of the isotope label.Determines the specific site of deuteration within a molecule, complementing MS data. birmingham.ac.uk

Expanding Methodological Applications in Early-Stage Drug Discovery Research

The use of deuterium in drug discovery has evolved from a "deuterium switch" approach (modifying existing drugs) to a de novo strategy where deuteration is an integral part of the initial design process. nih.govnih.gov This shift allows medicinal chemists to address potential metabolic liabilities at a very early stage.

Improving Pharmacokinetic (PK) Properties: A primary application of deuteration is to slow down metabolic processes at specific sites in a drug candidate, often referred to as "soft spots". nih.gov By replacing hydrogen with deuterium at a metabolically vulnerable position, the C-D bond's greater strength can decrease the rate of enzymatic cleavage, leading to a longer drug half-life and potentially reducing the required dose and frequency. clearsynthdiscovery.com

Reducing Toxic Metabolite Formation: In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration can alter metabolic pathways to reduce the formation of these harmful metabolites, thereby improving the drug's safety profile. clearsynthdiscovery.com

The compound this compound serves as an internal standard for studies involving the β-blocker drug Metoprolol, which contains the 4-(2-methoxyethyl)phenoxy moiety. pharmaffiliates.comgoogle.com This use highlights the role of deuterated analogues in the analytical and developmental stages of pharmaceuticals, ensuring precise quantification for pharmacokinetic and metabolic studies. The strategic incorporation of deuterium is now a recognized tool in the medicinal chemist's toolbox, enabling the development of safer and more effective medicines. clearsynthdiscovery.com

Q & A

Basic Research Question

  • ¹H NMR : Absence of signals at δ 3.3–3.5 ppm (methoxy CH₃) confirms deuteration at the methoxy group .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks at m/z 154.12 (non-deuterated) vs. m/z 157.15 (deuterated) .
  • IR Spectroscopy : Reduced C-H stretching (~2800 cm⁻¹) and enhanced C-D stretches (~2100 cm⁻¹) .

Advanced Research Question

  • 2D NMR (HSQC/HMBC) : Maps deuterium positions and identifies residual protons in partially deuterated samples .
  • Isotopic spiking : Add a non-deuterated standard to quantify impurities via integration .
  • Dynamic NMR : Detect isotopic scrambling under varying temperatures .

Case Study :
A 95% deuterated sample showed residual -OCH₃ signals. HSQC confirmed partial deuteration at the methoxy group, requiring re-synthesis with excess CD₃I .

What are the common byproducts formed during the synthesis of this compound, and how can they be minimized?

Basic Research Question

  • Byproducts :
    • Oxidation products : Quinones from air exposure (mitigated by inert atmosphere) .
    • Alkylation byproducts : N-alkylation of the aniline group (controlled via pH < 7) .
  • Purification : Use preparative HPLC with a C18 column and deuterated mobile phases .

What strategies are recommended for studying the metabolic stability of deuterated 4-(2-Methoxyethyl)aniline derivatives in in vitro models?

Advanced Research Question

  • Isotopic tracing : Use LC-MS/MS to track deuterium retention in metabolites .
  • Enzyme kinetics : Compare CYP450-mediated oxidation rates (e.g., CYP2D6) between deuterated/non-deuterated forms .
  • Microsomal assays : Incubate with liver microsomes and NADPH, monitoring deuteration loss via HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.